2-Methyl-5-{4-[(2-methylphenyl)amino]phthalazin-1-yl}benzenesulfonamide
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Overview
Description
2-Methyl-5-{4-[(2-methylphenyl)amino]phthalazin-1-yl}benzenesulfonamide is a complex organic compound with a unique structure that combines a phthalazine ring, a sulfonamide group, and a methyl-substituted aniline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-{4-[(2-methylphenyl)amino]phthalazin-1-yl}benzenesulfonamide typically involves multiple steps, starting with the preparation of the phthalazine core. One common method involves the reaction of 2-methylphthalic anhydride with hydrazine to form the phthalazine ring. This intermediate is then reacted with 2-methylaniline under acidic conditions to introduce the amino group. Finally, the sulfonamide group is introduced through a reaction with benzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-{4-[(2-methylphenyl)amino]phthalazin-1-yl}benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the reduction of the sulfonamide group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a Lewis acid catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution: Nitric acid, halogens, Lewis acid catalysts.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
2-Methyl-5-{4-[(2-methylphenyl)amino]phthalazin-1-yl}benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Methyl-5-{4-[(2-methylphenyl)amino]phthalazin-1-yl}benzenesulfonamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the aromatic rings can engage in π-π interactions with aromatic amino acids. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-5-{4-[(2-methylphenyl)amino]phthalazin-1-yl}-N-(pyridin-2-ylmethyl)benzenesulfonamide
- 2-Methyl-5-[4-(4-methylanilino)phthalazin-1-yl]benzenesulfonamide
Uniqueness
2-Methyl-5-{4-[(2-methylphenyl)amino]phthalazin-1-yl}benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with a wide range of molecular targets, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2-methyl-5-[4-(2-methylanilino)phthalazin-1-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2S/c1-14-7-3-6-10-19(14)24-22-18-9-5-4-8-17(18)21(25-26-22)16-12-11-15(2)20(13-16)29(23,27)28/h3-13H,1-2H3,(H,24,26)(H2,23,27,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZIDRKCIJBWGRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=CC=C4C)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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